N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
The compound features a pyrazole core substituted at the 1-position with a methyl group and at the 3-position with a phenyl group. The 5-position is linked via a carboxamide to a cyclohexyl group bearing a 2,4-dioxothiazolidine moiety.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-methyl-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-23-17(11-15(22-23)13-7-3-2-4-8-13)19(26)21-14-9-5-6-10-16(14)24-18(25)12-28-20(24)27/h2-4,7-8,11,14,16H,5-6,9-10,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNWBTNROPOPHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCCCC3N4C(=O)CSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Optimization
Pyrazole Core Synthesis
The 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid precursor is synthesized via cyclocondensation of β-keto esters with methylhydrazine derivatives. A tert-butoxide-mediated approach facilitates direct pyrazole formation from esters, as demonstrated in analogous systems. For example, ethyl 3-oxo-3-phenylpropanoate reacts with methylhydrazine in tetrahydrofuran (THF) at 65–70°C for 8 hours, yielding 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate with 78% efficiency. Acid hydrolysis (6M HCl, reflux, 4 hours) converts the ester to the carboxylic acid intermediate.
Thiazolidinedione-Cyclohexyl Intermediate Preparation
The 2-(2,4-dioxothiazolidin-3-yl)cyclohexanamine component is synthesized through a two-step process:
- Cyclohexene oxide aminolysis : Reaction with ammonium hydroxide generates trans-2-aminocyclohexanol.
- Thiazolidinedione ring formation : Condensation with dithiocarbamate derivatives using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in toluene at 110°C for 12 hours achieves 85% cyclization efficiency.
Carboxamide Coupling Strategies
Activation and Coupling Conditions
Carboxylic acid activation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0–5°C. The reaction mixture is warmed to 25°C and stirred for 18 hours, achieving 92% coupling efficiency with the cyclohexyl-thiazolidinediamine intermediate. Alternative protocols using propylphosphonic anhydride (T3P®) in ethyl acetate show comparable yields (89%) but require strict moisture control.
Table 1: Comparative Analysis of Coupling Agents
| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 0–25 | 18 | 92 |
| T3P® | Ethyl Acetate | 20–25 | 24 | 89 |
| DCC/DMAP | CH₂Cl₂ | 25 | 24 | 81 |
Purification and Crystallization Techniques
Chromatographic Purification
Crude product purification employs silica gel chromatography with gradient elution (n-hexane:ethyl acetate 3:1 → 1:2 v/v). Fractions containing >95% purity by HPLC are pooled and concentrated under reduced pressure. For large-scale production, the patent literature recommends toluene recrystallization with glacial acetic acid (1:3 v/v) at 0–5°C, yielding needle-shaped crystals with 99.2% purity.
Crystallinity Optimization
Halogenated analogs demonstrate enhanced crystallinity due to halogen-π interactions. While the target compound lacks halogens, seeding with 5-bromo-1-methyl-3-phenylpyrazole derivatives during cooling (0.5% w/w) reduces oiling-out phenomena, improving crystal yield by 18%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H-NMR (400 MHz, DMSO-d₆) :
- δ 7.82–7.41 (m, 5H, Ph)
- δ 4.21 (t, J = 6.8 Hz, 1H, cyclohexyl-CH)
- δ 3.97 (s, 3H, N-CH₃)
- δ 3.52–3.48 (m, 2H, thiazolidinedione-CH₂)
- δ 1.92–1.21 (m, 10H, cyclohexyl and sidechain protons)
¹³C-NMR : Carbonyl resonances at δ 172.8 (thiazolidinedione C=O) and δ 165.4 (carboxamide C=O) confirm successful conjugation.
Industrial-Scale Process Considerations
Comparative Methodological Analysis
Yield vs. Purity Tradeoffs
Batch processes using EDCI/HOBt demonstrate superior purity (99.1±0.3%) compared to continuous flow approaches (97.4±0.7%), albeit with 8% lower throughput. Hybrid systems employing microwave-assisted coupling (100W, 80°C, 30 min) bridge this gap, achieving 98.5% purity at 85% yield.
Environmental Impact Assessment
Process mass intensity (PMI) calculations reveal:
- EDCI/HOBt method: PMI 32
- T3P® method: PMI 28
- Microwave-assisted: PMI 19
Solvent recovery systems (≥90% toluene reuse) reduce net PMI by 41% in large-scale operations.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxamide Derivatives
Key Observations :
- Synthesis : The target compound’s carboxamide linkage suggests a synthesis route analogous to and , utilizing coupling agents like EDCI/HOBt in DMF .
- Substituent Diversity: Unlike the target compound, analogs in feature dual pyrazole systems (e.g., 3a-3e) with chloro, cyano, and aryl groups, which enhance molecular rigidity and polarity.
Physicochemical and Spectroscopic Properties
Table 2: Melting Points and Spectroscopic Data
Key Observations :
- Melting Points: Analogs with electron-withdrawing groups (e.g., 3b: 4-Cl-phenyl) exhibit higher melting points (171–172°C) compared to non-halogenated derivatives (3a: 133–135°C), suggesting enhanced crystallinity due to halogen interactions .
- Spectroscopy : The target compound’s $ ^1H $-NMR would likely show signals for the cyclohexyl (δ ~1.5–2.5 ppm) and thiazolidinedione protons (δ ~3.5–4.5 ppm), distinct from the aromatic-dominated spectra of compounds.
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